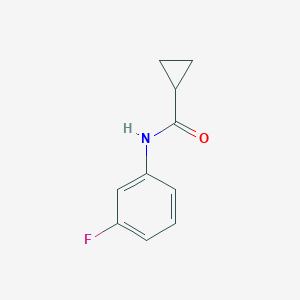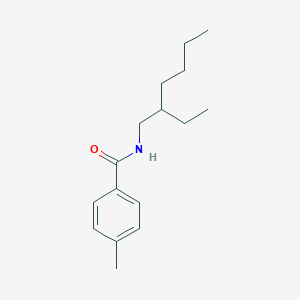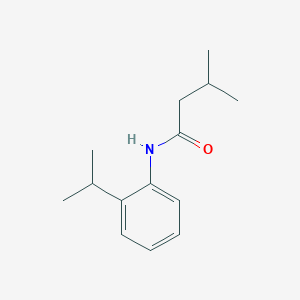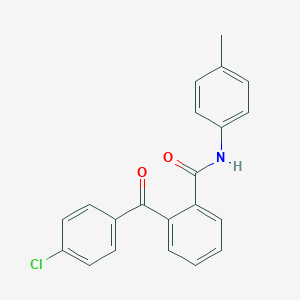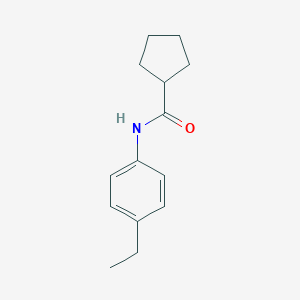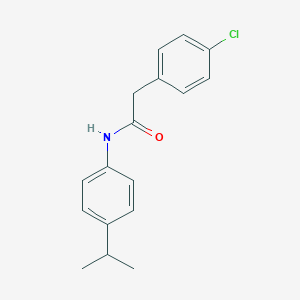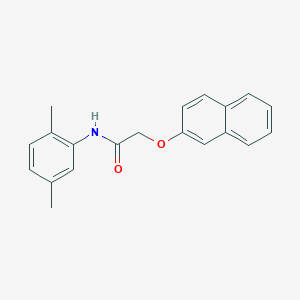
5-chloro-N-(3-fluorophenyl)-2-methoxybenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-chloro-N-(3-fluorophenyl)-2-methoxybenzamide is a chemical compound that belongs to the class of benzamide derivatives. It is also known as "CFM-2" and has been the subject of several scientific studies due to its potential use as a therapeutic agent.
Mécanisme D'action
The mechanism of action of 5-chloro-N-(3-fluorophenyl)-2-methoxybenzamide is not fully understood, but it is believed to act by inhibiting the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins, which are known to play a role in inflammation and pain. By inhibiting COX-2 activity, 5-chloro-N-(3-fluorophenyl)-2-methoxybenzamide may reduce inflammation and pain.
Biochemical and Physiological Effects:
Several studies have investigated the biochemical and physiological effects of 5-chloro-N-(3-fluorophenyl)-2-methoxybenzamide. It has been found to reduce the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-alpha) in vitro. It has also been shown to reduce the levels of prostaglandin E2 (PGE2) in vivo, which is a marker of inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 5-chloro-N-(3-fluorophenyl)-2-methoxybenzamide is its potential therapeutic applications in various inflammatory conditions and cancer. It is also relatively easy to synthesize and can be obtained in high purity. However, one of the limitations of this compound is its low solubility in aqueous solutions, which can make it difficult to use in certain experiments.
Orientations Futures
There are several future directions for research on 5-chloro-N-(3-fluorophenyl)-2-methoxybenzamide. One area of interest is the development of more potent and selective COX-2 inhibitors based on this compound. Another area of research is the investigation of its potential use in the treatment of other inflammatory conditions such as asthma and inflammatory bowel disease. Additionally, further studies are needed to elucidate its mechanism of action and to investigate its safety and efficacy in vivo.
Méthodes De Synthèse
The synthesis of 5-chloro-N-(3-fluorophenyl)-2-methoxybenzamide has been described in several scientific publications. One of the most commonly used methods involves the reaction between 5-chloro-2-methoxybenzoic acid and 3-fluoroaniline in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting product is then purified using column chromatography to obtain pure 5-chloro-N-(3-fluorophenyl)-2-methoxybenzamide.
Applications De Recherche Scientifique
5-chloro-N-(3-fluorophenyl)-2-methoxybenzamide has been shown to have potential therapeutic applications in several scientific studies. It has been found to have anti-inflammatory, analgesic, and antipyretic properties, making it a potential candidate for the treatment of various inflammatory conditions such as arthritis and fever. It has also been studied for its potential use in the treatment of cancer, as it has been found to inhibit the growth of cancer cells in vitro.
Propriétés
Formule moléculaire |
C14H11ClFNO2 |
|---|---|
Poids moléculaire |
279.69 g/mol |
Nom IUPAC |
5-chloro-N-(3-fluorophenyl)-2-methoxybenzamide |
InChI |
InChI=1S/C14H11ClFNO2/c1-19-13-6-5-9(15)7-12(13)14(18)17-11-4-2-3-10(16)8-11/h2-8H,1H3,(H,17,18) |
Clé InChI |
FTVBPWCBCSHTEN-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)Cl)C(=O)NC2=CC(=CC=C2)F |
SMILES canonique |
COC1=C(C=C(C=C1)Cl)C(=O)NC2=CC(=CC=C2)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



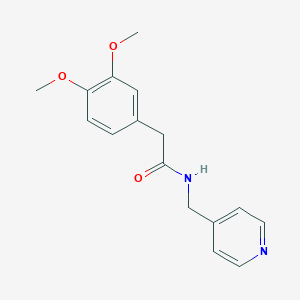
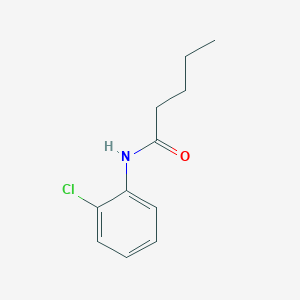

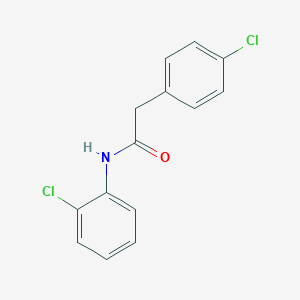
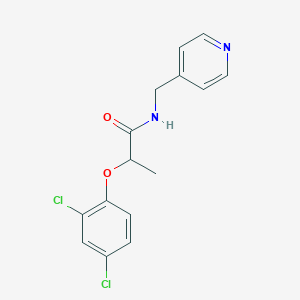
![Dimethyl 5-[(3-phenylpropanoyl)amino]isophthalate](/img/structure/B291489.png)
